2-Nitrophenyl 3-phenylpropanoate

Enzyme kinetics Chromogenic substrate α-Chymotrypsin

Sourcing 2-nitrophenyl 3-phenylpropanoate? This activated ester combines an ortho-nitrophenyl chromophore and a bulky 3-phenylpropanoate acyl chain, delivering distinct steric and electronic properties versus common para-nitrophenyl (pNP) substrates. Ideal for discriminating aromatic acyl esterase activity and probing active-site geometry of serine hydrolases. Available for R&D; request a quote for custom pack sizes.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Cat. No. B321555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl 3-phenylpropanoate
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H13NO4/c17-15(11-10-12-6-2-1-3-7-12)20-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2
InChIKeyQIRSBSAUGCCRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.2 [ug/mL]

2-Nitrophenyl 3-phenylpropanoate (CAS 40123-51-1): A Chromogenic Ester Substrate for Procuring Lipase and Esterase Assay Reagents


2-Nitrophenyl 3-phenylpropanoate (CAS 40123-51-1, molecular formula C15H13NO4, molecular weight 271.27 g/mol) is a nitrophenyl ester compound characterized by the combination of a 2-nitrophenyl chromogenic leaving group and a 3-phenylpropanoate (hydrocinnamate) acyl moiety [1]. As an activated ester, it serves as a chromogenic substrate for the detection and kinetic characterization of hydrolytic enzymes, including carboxylesterases (EC 3.1.1.1), arylesterases (EC 3.1.1.2), and lipases [2][3]. Its physicochemical properties include a calculated density of 1.3±0.1 g/cm³, boiling point of 435.1±38.0 °C at 760 mmHg, flash point of 189.9±28.8 °C, and a LogP of 3.74 [1].

Why 2-Nitrophenyl 3-phenylpropanoate Cannot Be Interchanged with p-Nitrophenyl Esters or Other Chain-Length Analogs in Enzyme Assays


Nitrophenyl esters are not interchangeable in enzymatic assays due to three critical structural determinants that govern their specificity and kinetic behavior. First, the nitro group position (ortho vs. para) substantially alters enzyme recognition: ortho-nitrophenyl esters exhibit different steric accommodation in the active site cleft compared to their para-substituted counterparts, affecting both binding affinity and turnover rates [1]. Second, the acyl chain length and structure profoundly influence substrate preference: short-chain esters (e.g., acetate, butyrate) show distinct Km and kcat profiles relative to longer-chain or aromatic acyl moieties, with the 3-phenylpropanoate group of the target compound providing a bulky, hydrophobic acyl chain that alters both binding and hydrolysis kinetics [2]. Third, the electronic nature of the leaving group influences intrinsic reactivity: the 2-nitrophenyl group serves as an activated ester that facilitates nucleophilic acyl substitution by serine hydrolases [1]. These structural differences mean that a p-nitrophenyl acetate or p-nitrophenyl butyrate substrate cannot substitute for 2-nitrophenyl 3-phenylpropanoate without fundamentally altering the assay's detection parameters and kinetic readouts.

2-Nitrophenyl 3-phenylpropanoate Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Hydrolysis Kinetics of p-Nitrophenyl β-Phenylpropionate vs. α-Acetamido-Substituted Analogs with α-Chymotrypsin

In a comparative study of α-chymotrypsin substrate specificities, p-nitrophenyl β-phenylpropionate (a positional isomer analog of the target compound, with para-nitrophenyl rather than ortho-nitrophenyl) was compared with the specific substrate N-acetyl-L-phenylalanine p-nitrophenyl ester. The specific substrate exhibited 16-fold higher reactivity than the unsubstituted p-nitrophenyl β-phenylpropionate under corrected intrinsic reactivity conditions [1].

Enzyme kinetics Chromogenic substrate α-Chymotrypsin

KM Value for 2-Nitrophenyl Propionate with Carboxylesterase (EC 3.1.1.1)

The BRENDA enzyme database reports a KM value of 0.084 (units not specified in database excerpt; typically mM) for 2-nitrophenyl propionate as a substrate for carboxylesterase (EC 3.1.1.1) [1]. This short-chain analog of the target compound (propionate vs. 3-phenylpropanoate) provides a baseline binding affinity reference.

Enzyme kinetics Michaelis-Menten Carboxylesterase

p-Nitrophenyl Esters as Optical Resolution Agents in Patent Literature

Patent EP-0179487-A1 (Nissan Chemical Industries) discloses the use of 2-phenylpropionic acid esters wherein the R group may be a p-nitrophenyl group, β-naphthyl group, or 2-(β-naphthyl)ethyl group, for optical resolution via preferential crystallization [1]. While this patent covers the para-nitrophenyl isomer rather than the ortho-nitrophenyl target compound, it establishes the nitrophenyl ester functional class as recognized agents for chiral resolution.

Optical resolution Chiral separation Preferential crystallization

2-Nitrophenyl 3-phenylpropanoate: Optimal Research and Industrial Application Scenarios Based on Evidence


Chromogenic Substrate for Carboxylesterase (EC 3.1.1.1) and Arylesterase (EC 3.1.1.2) Activity Assays

As documented in the BRENDA enzyme database, 2-nitrophenyl esters serve as substrates for carboxylesterases and arylesterases, releasing 2-nitrophenol upon hydrolysis, which can be detected spectrophotometrically [1]. The target compound 2-nitrophenyl 3-phenylpropanoate extends this utility by providing a bulky 3-phenylpropanoate acyl group, enabling the probing of enzyme active-site steric accommodation and substrate specificity toward aromatic acyl chains. This compound is appropriate for enzyme characterization studies where discrimination between short-chain and aromatic acyl esterase activities is required.

Reference Substrate in Comparative Enzyme Specificity Studies

Building on the findings that p-nitrophenyl β-phenylpropionate exhibits 16-fold lower reactivity with α-chymotrypsin compared to α-acetamido-substituted specific substrates [2], 2-nitrophenyl 3-phenylpropanoate may serve as a baseline reference substrate for assessing the specificity enhancements conferred by α-substituents or for comparing the substrate preferences of evolutionarily related serine hydrolases. The ortho-nitrophenyl positional isomerism provides an additional dimension for probing enzyme active-site geometry and electronic preferences.

Calibration Standard for HPLC or GC-MS Analysis of Nitrophenyl Ester Metabolites

The defined physicochemical properties of 2-nitrophenyl 3-phenylpropanoate — including molecular weight 271.27 g/mol, LogP 3.74, and boiling point 435.1±38.0 °C [3] — make it a suitable calibration standard for chromatographic and mass spectrometric methods detecting nitrophenyl ester derivatives. Its calculated LogP of 3.74 indicates significant hydrophobicity, necessitating appropriate solvent selection (e.g., acetonitrile, DMSO) for analytical method development.

Model Substrate for Lipase Activity Screening Toward Bulky Aromatic Esters

Lipases exhibit differential activity toward p-nitrophenyl esters of varying acyl chain lengths [4]. The 3-phenylpropanoate moiety in the target compound represents an aromatic acyl group distinct from the aliphatic chains of commonly used substrates (acetate, butyrate, laurate, palmitate). This structural feature positions 2-nitrophenyl 3-phenylpropanoate as a model substrate for screening lipases and esterases with preference for aromatic or bulky hydrophobic acyl groups, potentially identifying enzymes with unique substrate specificities for biocatalysis applications.

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